tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate
Overview
Description
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dichlorophenyl moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s suggested that the compound may induce a dissipation of the bacterial membrane potential, which could be its mechanism of antibacterial action .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , which suggests that environmental conditions could impact its stability and bioavailability.
Result of Action
It’s suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Action Environment
The action, efficacy, and stability of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}carbamate
- tert-butyl N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}carbamate
- tert-butyl N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}carbamate
Uniqueness
The uniqueness of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate lies in its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVAFXVAEPRQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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